[2-methoxy-4-[(E)-[[2-oxo-2-[2-(phenylcarbamoyl)anilino]acetyl]hydrazinylidene]methyl]phenyl] benzoate
Description
[2-Methoxy-4-[(E)-[[2-oxo-2-[2-(phenylcarbamoyl)anilino]acetyl]hydrazinylidene]methyl]phenyl] benzoate is a structurally complex hydrazone derivative characterized by a benzoate ester core, a methoxy-substituted phenyl ring, and a hydrazinylidene methyl group conjugated to a substituted acetyl moiety. Its synthesis typically involves multi-step reactions, including condensation of hydrazides with carbonyl precursors, as seen in analogous compounds .
Properties
CAS No. |
765912-01-4 |
|---|---|
Molecular Formula |
C30H24N4O6 |
Molecular Weight |
536.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-oxo-2-[2-(phenylcarbamoyl)anilino]acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C30H24N4O6/c1-39-26-18-20(16-17-25(26)40-30(38)21-10-4-2-5-11-21)19-31-34-29(37)28(36)33-24-15-9-8-14-23(24)27(35)32-22-12-6-3-7-13-22/h2-19H,1H3,(H,32,35)(H,33,36)(H,34,37)/b31-19+ |
InChI Key |
RENXLVHSKGGWDV-ZCTHSVRISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-methoxy-4-[(E)-[[2-oxo-2-[2-(phenylcarbamoyl)anilino]acetyl]hydrazinylidene]methyl]phenyl] benzoate involves multiple steps. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield different reduced forms of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new synthetic methodologies .
Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It may be used in assays to investigate enzyme activity, protein binding, and other biochemical processes .
Medicine: In medicine, the compound is explored for its potential therapeutic applications. Its interactions with biological targets may lead to the development of new drugs or treatments for various diseases .
Industry: In industrial applications, the compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique chemical properties make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of [2-methoxy-4-[(E)-[[2-oxo-2-[2-(phenylcarbamoyl)anilino]acetyl]hydrazinylidene]methyl]phenyl] benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: The phenylcarbamoyl anilino group in the target compound may enhance binding to biological targets (e.g., kinases or proteases) compared to simpler analogs like the 4-methylphenyl derivative .
Physicochemical Properties: Ethoxy groups (e.g., in ) improve aqueous solubility compared to methoxy derivatives, which is critical for bioavailability.
Synthetic Pathways: Most analogs are synthesized via hydrazide-carbonyl condensation, as exemplified by the reaction of 4-acetoxy-3-methoxybenzaldehyde with nitroarylhydrazines . The target compound likely follows a similar route, with the phenylcarbamoyl anilino group introduced via carbamate coupling .
Collision Cross-Section (CCS) and Mass Spectrometry Data
CCS values, predictive of molecular shape and size, highlight differences in conformational flexibility:
*Estimated based on structural similarity.
The naphthalen-1-ylamino analog exhibits a larger CCS due to its extended aromatic system, suggesting greater steric hindrance .
Crystallographic and Structural Validation
Crystallographic data for analogs (e.g., ) confirm the E-geometry of the hydrazone moiety, critical for maintaining planar conjugation and stabilizing intermolecular interactions (e.g., N–H⋯O hydrogen bonds). The target compound is expected to adopt a similar conformation, with π-π stacking between aromatic rings influencing packing efficiency .
Biological Activity
Chemical Structure and Properties:
The compound 2-methoxy-4-[(E)-[[2-oxo-2-[2-(phenylcarbamoyl)anilino]acetyl]hydrazinylidene]methyl]phenyl]benzoate is a complex organic molecule with the molecular formula and a molecular weight of 536.5 g/mol. Its structure includes several functional groups such as methoxy, hydrazone, and phenylcarbamoyl moieties, which contribute to its biological activity and potential therapeutic applications.
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multiple steps, including the preparation of intermediate compounds and specific chemical reactions. The reaction conditions are crucial for achieving high yield and purity. The primary types of reactions that this compound can undergo include:
- Oxidation: Leading to various oxidation products.
- Reduction: Utilizing reducing agents to yield different forms.
- Substitution: Where one functional group is replaced by another.
Anticancer Activity
Research indicates that compounds similar to 2-methoxy-4-[(E)-[[2-oxo-2-[2-(phenylcarbamoyl)anilino]acetyl]hydrazinylidene]methyl]phenyl]benzoate exhibit promising anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including lung cancer (A549) cells. The mechanism involves interaction with specific molecular targets, potentially modulating enzyme activity and influencing pathways related to cell growth and apoptosis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies using the Minimum Inhibitory Concentration (MIC) method demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This suggests that the compound may have potential as an antimicrobial agent .
Case Studies
-
Anticancer Efficacy:
- Study Design: In vitro cytotoxicity assays were performed on A549 lung cancer cells.
- Methodology: The MTT assay was utilized to assess cell viability post-treatment with varying concentrations of the compound.
- Findings: Significant cytotoxic effects were observed, indicating potential for further development as an anticancer therapeutic .
-
Antibacterial Activity:
- Study Design: Antimicrobial efficacy was tested against several bacterial strains.
- Methodology: Bacterial cultures were treated with different concentrations of the compound using a well diffusion method.
- Findings: The compound exhibited strong antibacterial properties, particularly against Staphylococcus aureus, with a notable MIC value indicating its potential for clinical application in treating bacterial infections .
Comparative Analysis
To better understand the unique biological activities of this compound, it is useful to compare it with structurally similar compounds:
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Phenylcarbamoyl Derivatives | Structural similarity; potential anticancer activity | Anticancer |
| Hydrazone Derivatives | Formation via carbonyl reactions; versatile | Antimicrobial, anti-inflammatory |
| Benzoate Esters | Stability; used in drug formulations | Various pharmacological effects |
This comparison highlights the complexity and potential uniqueness of 2-methoxy-4-[(E)-[[2-oxo-2-[2-(phenylcarbamoyl)anilino]acetyl]hydrazinylidene]methyl]phenyl]benzoate , particularly in its capacity to target multiple biological pathways.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing [compound] with high purity?
- Methodological Answer : The synthesis involves sequential functionalization of aromatic and hydrazone moieties. Key steps include:
- Hydrazide Formation : Reacting 2-oxoacetyl precursors with substituted hydrazines under reflux (e.g., ethanol, 4–6 hours) to form the hydrazinylidene core .
- Esterification : Using benzoyl chloride in dimethylformamide (DMF) with potassium carbonate as a base to introduce the benzoate group. Reaction conditions (room temperature, 2 hours) minimize side reactions .
- Purification : Recrystallization in methanol or ethanol improves purity. Monitor by TLC (silica gel, ethyl acetate/hexane) .
Critical Factors : Solvent polarity, temperature control, and stoichiometric ratios of intermediates to avoid byproducts like unreacted hydrazides.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR identifies substituents (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in the phenylcarbamoyl region) .
- X-ray Crystallography : Resolves stereochemistry (e.g., E-configuration of the hydrazone group) and intermolecular interactions (e.g., C–H···O hydrogen bonds, π–π stacking) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (expected m/z ~530–550) and fragmentation patterns .
Validation : Cross-reference NMR shifts with computed chemical shifts (DFT) to resolve ambiguities in tautomeric forms .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and biological target interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the hydrazone group, which influences nucleophilic attack susceptibility .
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential binding sites. The phenylcarbamoyl group may interact with hydrophobic pockets in enzymes like cyclooxygenase-2 .
- MD Simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories to prioritize targets for in vitro assays .
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic structures?
- Methodological Answer :
- Case Study : If NMR suggests rotational freedom in the hydrazone group, but X-ray shows a planar conformation:
- Perform variable-temperature NMR to detect restricted rotation (e.g., coalescence temperature analysis) .
- Validate with NOESY/ROESY to identify spatial proximities inconsistent with dynamic behavior .
- Mitigation : Use complementary techniques (e.g., IR spectroscopy for carbonyl stretching modes) to confirm hydrogen-bonding networks observed in crystallography .
Q. What strategies assess the environmental stability and ecotoxicological impact of [compound]?
- Methodological Answer :
- Hydrolysis Studies : Expose the compound to buffers (pH 4–9) at 25–50°C. Monitor degradation via HPLC-MS; the ester group is prone to alkaline hydrolysis .
- Photolysis : UV/visible light exposure (e.g., 254 nm) to test for aryl-hydrazone bond cleavage, a common degradation pathway .
- Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri bioassays to determine LC50/EC50 values. Correlate with logP (predicted ~3.5) to estimate bioaccumulation potential .
Data Contradiction Analysis
Q. How to interpret conflicting biological activity data across studies?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, anti-inflammatory activity may vary due to esterase-mediated hydrolysis in mammalian vs. bacterial systems .
- Structural Analogues : Benchmark against derivatives (e.g., nitro vs. methoxy substituents) to identify structure-activity relationships (SAR). The methoxy group may enhance membrane permeability but reduce target affinity .
- Meta-Analysis : Use tools like RevMan to statistically pool data, adjusting for variables like solvent (DMSO vs. aqueous) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
